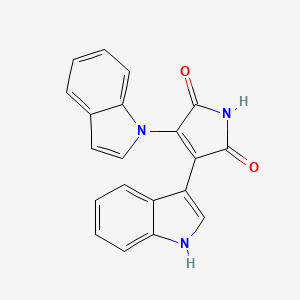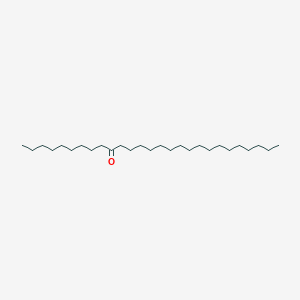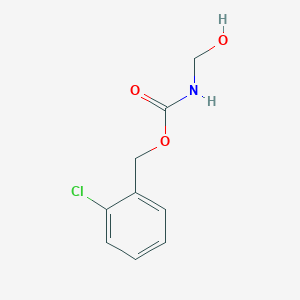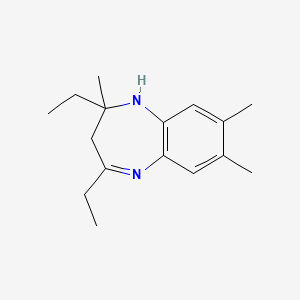![molecular formula C12H13BrO2S B14241143 Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- CAS No. 396728-95-3](/img/structure/B14241143.png)
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 6-bromo-1-cyclohexen-1-yl group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- typically involves the bromination of cyclohexene followed by sulfonylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The sulfonylation step involves the reaction of the brominated cyclohexene with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially yielding dehalogenated or desulfonylated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Dehalogenated or desulfonylated derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific context of its application.
Comparaison Avec Des Composés Similaires
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
- Benzene, [(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]-
Comparison: Compared to similar compounds, Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The sulfonyl group also adds to its versatility, making it a valuable compound for various synthetic and industrial processes.
Propriétés
Numéro CAS |
396728-95-3 |
|---|---|
Formule moléculaire |
C12H13BrO2S |
Poids moléculaire |
301.20 g/mol |
Nom IUPAC |
(6-bromocyclohexen-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C12H13BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,9,11H,4-5,8H2 |
Clé InChI |
WKRMJIFRDFRBHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)



![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)


![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)



